2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring. The presence of the oxazole moiety adds to its structural diversity, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Piperidine Ring Formation: The piperidine ring is often synthesized via a reductive amination reaction.
Coupling Reactions: The final step involves coupling the oxazole and piperidine rings to the pyridine moiety through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the piperidine ring.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated heterocyclic compound.
Scientific Research Applications
2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes, inhibiting their activity, while the piperidine ring can bind to receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine: shares similarities with other oxazole and piperidine derivatives.
Oxaprozin: A nonsteroidal anti-inflammatory drug that also contains an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with a similar heterocyclic structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-8-16(5-6-18-13)21-12-15-4-3-7-20(10-15)11-17-9-14(2)19-22-17/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMVPDCEBQHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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